(E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that features a thiazole ring, a pyrrolidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.
Formation of the (E)-3-phenylprop-2-en-1-one Moiety: This can be achieved through a Claisen-Schmidt condensation reaction between benzaldehyde and acetone, followed by further functionalization to introduce the thiazole and pyrrolidine rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Hantzsch thiazole synthesis and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the thiazole ring, which is known for its biological activity.
Biological Studies: It can be used in studies investigating the interaction of thiazole-containing compounds with biological targets.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The exact pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir contain the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrrolidine Derivatives: Compounds such as nicotine and proline feature the pyrrolidine ring and have significant biological activities.
Uniqueness
(E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is unique due to the combination of the thiazole and pyrrolidine rings with a phenyl group, which may confer distinct biological properties and reactivity compared to other thiazole or pyrrolidine derivatives.
Properties
IUPAC Name |
(E)-3-phenyl-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-15(7-6-13-4-2-1-3-5-13)18-10-8-14(12-18)20-16-17-9-11-21-16/h1-7,9,11,14H,8,10,12H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAXDTCPFXMGSE-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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